1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is an organic compound that features a pyrazine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone typically involves multi-step organic reactions. One common method includes the condensation of 4-methylpyrazine with a suitable aromatic aldehyde, followed by reduction and subsequent amination . The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Amino-4-(4-methylpyridin-1(4H)-yl)phenyl)ethanone
- 1-(3-Amino-4-(4-methylquinolin-1(4H)-yl)phenyl)ethanone
- 1-(3-Amino-4-(4-methylbenzimidazol-1(4H)-yl)phenyl)ethanone
Uniqueness
1-(3-Amino-4-(4-methylpyrazin-1(4H)-yl)phenyl)ethanone is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
887595-34-8 |
---|---|
Molecular Formula |
C13H15N3O |
Molecular Weight |
229.28 g/mol |
IUPAC Name |
1-[3-amino-4-(4-methylpyrazin-1-yl)phenyl]ethanone |
InChI |
InChI=1S/C13H15N3O/c1-10(17)11-3-4-13(12(14)9-11)16-7-5-15(2)6-8-16/h3-9H,14H2,1-2H3 |
InChI Key |
URHNUOKSSUHOOR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2C=CN(C=C2)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.